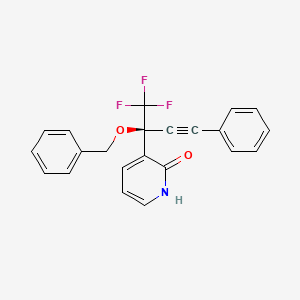

2(1H)-Pyridinone, 3-(3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)-

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[(2S)-1,1,1-trifluoro-4-phenyl-2-phenylmethoxybut-3-yn-2-yl]-1H-pyridin-2-one . This systematic name reflects the compound’s structural features through a hierarchical prioritization of functional groups and substituents. The parent heterocycle is a pyridin-2-one ring, with the "1H" designation indicating the tautomeric form where the hydrogen resides on the nitrogen at position 1. The substituent at position 3 of the pyridinone ring is a complex alkynyl group featuring stereochemical specificity, as denoted by the (2S) configuration. This substituent includes a trifluoromethyl group, a phenylmethoxy (benzyloxy) moiety, and a phenyl-terminated propargyl chain. The IUPAC name adheres to conventions by specifying the absolute configuration of the stereocenter, the positions of substituents, and the order of precedence for functional groups.

Molecular Formula and Structural Representation (C₂₂H₁₆F₃NO₂)

The molecular formula C₂₂H₁₆F₃NO₂ encapsulates the compound’s elemental composition: 22 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. This formula corresponds to a molecular weight of 383.4 g/mol , as calculated from isotopic distributions. The structural complexity is evident in its SMILES notation :

C1=CC=C(C=C1)CO[C@@](C#CC2=CC=CNC3=O)(C(F)(F)F)C2=CC=CC=C2

This string highlights the pyridinone ring (NC3=O), the stereochemistry ([@@]), the trifluoromethyl group (C(F)(F)F), and the benzyloxy-propargyl-phenyl chain. The InChIKey ZRORZOALIRLCHO-NRFANRHFSA-N provides a unique identifier for computational database searches, encoding stereochemical and connectivity details. The structure’s three-dimensional conformation further reveals intramolecular interactions, such as hydrogen bonding between the pyridinone carbonyl oxygen and the adjacent NH group, which influences its physicochemical behavior.

CAS Registry Number and Alternative Identifiers (335665-62-8)

The Chemical Abstracts Service (CAS) Registry Number 335665-62-8 serves as a universal identifier for this compound in regulatory, commercial, and scientific databases. Additional identifiers include:

- DSSTox Substance ID : DTXSID70187256, used in environmental toxicity assessments by the U.S. Environmental Protection Agency.

- Wikidata Entry : Q83058886, linking to open-source chemical data.

- PubChem CID : 483799, providing access to experimental and predicted properties in the PubChem database. These identifiers ensure cross-referencing across disciplines, enabling integration with pharmacological, toxicological, and synthetic chemistry datasets.

Synonyms and Depository-Supplied Nomenclature Variants

The compound is recognized by multiple synonyms, reflecting variations in naming conventions across depository systems. Common alternatives include:

- 3-((1S)-3-Phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)prop-2-ynyl)hydropyridin-2-one (emphasizing the propargyl substituent’s stereochemistry).

- 2(1H)-Pyridinone, 3-[3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl]- (simplified positional descriptor).

- DTXSID70187256 (toxicity database identifier).

- 3-[(1S)-1-Benzyloxy-3-phenyl-1-(trifluoromethyl)prop-2-ynyl]-1H-pyridin-2-one (highlighting the benzyloxy group). These variants facilitate literature searches and regulatory compliance by accommodating divergent terminologies in patents, journals, and safety documentation.

Properties

CAS No. |

335665-62-8 |

|---|---|

Molecular Formula |

C22H16F3NO2 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

3-[(2S)-1,1,1-trifluoro-4-phenyl-2-phenylmethoxybut-3-yn-2-yl]-1H-pyridin-2-one |

InChI |

InChI=1S/C22H16F3NO2/c23-22(24,25)21(19-12-7-15-26-20(19)27,14-13-17-8-3-1-4-9-17)28-16-18-10-5-2-6-11-18/h1-12,15H,16H2,(H,26,27)/t21-/m0/s1 |

InChI Key |

ZRORZOALIRLCHO-NRFANRHFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@](C#CC2=CC=CC=C2)(C3=CC=CNC3=O)C(F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)COC(C#CC2=CC=CC=C2)(C3=CC=CNC3=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridinone Core

- The pyridinone core can be synthesized via cyclization reactions starting from substituted pyridine derivatives or by functional group transformations on pyridine rings.

- Literature reports (WO2010140835A2) describe preparation of pyridone compounds with various substitutions, including alkyl, phenyl, and heteroaryl groups, using condensation and cyclization methods under controlled conditions.

Introduction of the Propargyl Side Chain with Trifluoromethyl and Phenyl Substituents

- The propargyl moiety bearing trifluoromethyl and phenyl groups is typically introduced via nucleophilic substitution or alkylation reactions.

- A key intermediate is often a propargyl bromide or similar electrophile functionalized with trifluoromethyl and phenyl groups.

- Thiopropargylation of heterocycles (e.g., 1,2,4-triazoles) using propargyl bromide derivatives in the presence of bases like triethylamine has been reported with high yields (91–98%).

- Microwave-assisted synthesis can accelerate these reactions, reducing reaction times from hours to minutes while maintaining high yields.

Installation of the Phenylmethoxy (Benzyloxy) Group

- The phenylmethoxy group is introduced by etherification of a hydroxyl group with benzyl bromide or benzyl alcohol derivatives.

- For example, 3-phenyl-1-propanol can be converted to its benzyl ether via reaction with benzyl bromide or by using triphenylphosphine and diacetoxyiodobenzene in acetonitrile at room temperature, achieving yields up to 90%.

- Alternatively, sodium hydride-mediated alkylation of phenolic or alcoholic precursors with benzyl halides in polar aprotic solvents like DMF is effective.

Incorporation of the Trifluoromethyl Group

- The trifluoromethyl group is introduced either by using trifluoromethylated building blocks or by direct trifluoromethylation reactions.

- Common reagents include trifluoromethylated propargyl bromides or trifluoromethylated aromatic precursors.

- The presence of trifluoromethyl groups enhances the compound’s metabolic stability and lipophilicity, important for pharmaceutical applications.

Representative Synthetic Route (Summary Table)

Research Findings and Optimization Notes

- Microwave irradiation significantly improves reaction efficiency in propargylation steps, reducing reaction times from hours to minutes without compromising yield or purity.

- The choice of base and solvent critically affects the etherification step; sodium hydride in DMF or triphenylphosphine with diacetoxyiodobenzene in acetonitrile are effective systems.

- Purification by silica gel chromatography is standard to isolate the final compound with high purity.

- The trifluoromethyl group is stable under the reaction conditions used for propargylation and etherification, allowing for late-stage functionalization.

- The synthetic route is modular, allowing variation of substituents on the pyridinone ring or side chains for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-(3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced compounds with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

Drug Discovery

Recent studies have highlighted the potential of pyridinones in drug discovery, particularly as inhibitors for various biological targets. For instance, research involving fragment-based approaches has identified pyridinone derivatives that bind to bromodomains, which are critical in regulating gene expression through histone modification. These interactions suggest that derivatives like 2(1H)-Pyridinone could serve as scaffolds for developing new therapeutics targeting cancer and inflammatory diseases .

Metal Chelation

Pyridinones are recognized for their ability to chelate metal ions, particularly iron. The hydroxypyridinone framework has been utilized in designing iron chelators that can effectively bind iron(III) ions. This property is crucial in treating conditions related to iron overload, such as hemochromatosis and thalassemia. Studies have shown that compounds with similar structures can form stable complexes with iron, enhancing their pharmacological profiles .

Environmental Science

Remediation of Contaminated Sites

The chelating properties of pyridinones extend to environmental applications, where they can be used to remediate contaminated sites by binding heavy metals. This capability allows for the mobilization and subsequent removal of toxic metals from soil and water systems. Research indicates that pyridinone-based ligands can effectively extract metals like lead and cadmium from contaminated environments, thereby reducing their bioavailability and toxicity .

Case Studies

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-(3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares the target compound with structurally related pyridinone derivatives:

* Molecular weight inferred based on substituent contributions.

Key Observations:

Trifluoromethyl Group : Present in fluridone and the target compound, this group enhances resistance to oxidative degradation and improves binding to hydrophobic targets .

Propargyl Chain : The target compound and CAS 320424-25-7 share this feature, which can enable covalent modifications in drug development .

Bulkier Substituents : The phenylmethoxy group in the target compound may reduce solubility compared to fluridone’s simpler phenyl substituents but could improve target specificity .

Challenges and Limitations

- Data Gaps: Limited experimental data on the target compound’s physicochemical properties (e.g., logP, solubility) and bioactivity necessitates reliance on analog-based inferences.

- Synthetic Complexity : The propargyl and trifluoromethyl groups may require specialized reagents or conditions, increasing production costs .

Biological Activity

2(1H)-Pyridinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound 2(1H)-Pyridinone, 3-(3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)- is of particular interest due to its unique structural features and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C22H16F3NO, characterized by a pyridinone core substituted with a trifluoromethyl group and a phenylmethoxy moiety. This unique structure may influence its biological activity and interaction with various molecular targets.

Biological Activity Overview

Research has shown that pyridinone derivatives exhibit a range of biological activities:

- Analgesic Properties : Studies indicate that certain pyridinone derivatives can inhibit p38α MAPK, a critical kinase involved in pain signaling pathways. For instance, modifications at the 5-position of the pyridinone ring have been linked to enhanced anti-allodynic effects in animal models, suggesting potential for treating chronic pain conditions .

- Anticancer Activity : Some pyridinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds similar in structure to the target compound have shown the ability to induce apoptosis and cell cycle arrest in liver cancer cells (HepG2) through mechanisms involving pro-apoptotic factors like caspase-3 and Bax .

Case Study 1: Anti-Allodynic Activity

In a study focusing on mechanical allodynia, several newly synthesized pyridinone derivatives were evaluated for their potency. Among them, two compounds exhibited complete prevention of allodynia in rat models. The study highlighted that while some compounds were effective p38α MAPK inhibitors, the correlation between MAPK inhibition and anti-allodynic effects was not straightforward, indicating other targets might be involved .

Case Study 2: Cytotoxicity Against Cancer Cells

A comparative study assessed the cytotoxicity of various pyridinone derivatives against cancer cell lines using the MTT assay. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics, suggesting their potential as anticancer agents. Notably, structural modifications significantly influenced their cytotoxic potency and selectivity .

Table 1: Summary of Biological Activities of Pyridinone Derivatives

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 2(1H)-Pyridinone derivatives with complex substituents like trifluoromethyl and propargyl groups?

Methodological Answer:

Multi-component one-pot reactions are highly efficient for synthesizing substituted 2(1H)-pyridinones. For example, a one-pot approach using aryl aldehydes, malononitrile, and β-ketoesters under microwave irradiation can yield 3-cyano-4-aryl-6-phenyl-2(1H)-pyridinones . Catalytic systems like triethylamine in ethanol at reflux (80°C) are effective for cyclization. The trifluoromethyl and propargyl groups require careful handling due to their steric and electronic effects—use anhydrous conditions and inert atmospheres (N₂/Ar) to avoid side reactions.

Key Reaction Conditions:

| Reagents/Conditions | Role/Impact |

|---|---|

| Aryl aldehydes | Provide aromatic substituents |

| Malononitrile | Introduces cyano groups for ring closure |

| β-Ketoesters | Facilitate cyclization via keto-enol tautomerism |

| Triethylamine (Et₃N) | Base catalyst for deprotonation and cyclization |

| Microwave irradiation | Accelerates reaction time (10–15 min vs. hours under conventional heating) |

Basic Question: How can spectroscopic techniques (IR, NMR, XRD) characterize the structural features of this compound?

Methodological Answer:

- IR Spectroscopy : Identify hydrogen-bonded O–H/N–H stretches (3100–3500 cm⁻¹) and carbonyl (C=O) vibrations (~1650–1700 cm⁻¹). Compare with vibrational studies of 2(1H)-pyridinone in H₂O/D₂O to distinguish tautomeric forms .

- NMR : Use ¹H/¹³C NMR to resolve substituent effects:

- Trifluoromethyl (CF₃) causes deshielding (¹⁹F NMR: δ -60 to -70 ppm).

- Propargyl groups show distinct alkynyl protons (δ 2.5–3.5 ppm, triplets).

- XRD : Resolve crystal packing and intermolecular interactions (e.g., π-stacking from phenyl groups) .

Basic Question: What are the potential biological applications of 2(1H)-pyridinone derivatives in academic research?

Methodological Answer:

Patents highlight anti-inflammatory and antimicrobial applications. For example, 2(1H)-pyridinones are formulated with piroctone olamine in hair care products to treat scalp inflammation . In medicinal chemistry, trifluoromethyl groups enhance metabolic stability, making the compound a candidate for enzyme inhibition studies (e.g., kinase or phosphatase targets) .

Advanced Question: How to resolve contradictions between experimental and computational vibrational spectra?

Methodological Answer:

Discrepancies often arise from solvent effects or tautomerism. For example, 2(1H)-pyridinone exhibits different IR bands in H₂O (keto form) vs. DMSO (enol form) . To validate:

Perform solvent-dependent IR studies.

Compare with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) .

Use deuterated analogs (e.g., 1-D-2(1H)-pyridinone) to confirm hydrogen bonding patterns.

Example Data Comparison:

| Vibrational Mode | Experimental (H₂O, cm⁻¹) | DFT Calculated (cm⁻¹) | Deviation |

|---|---|---|---|

| C=O Stretch | 1675 | 1682 | +7 |

| N–H Bend | 1540 | 1533 | -7 |

Advanced Question: What advanced analytical methods (e.g., mass spectrometry) are suitable for purity assessment?

Methodological Answer:

High-resolution mass spectrometry (HRMS) with ESI+ ionization is ideal for verifying molecular ions ([M+H]⁺). For the trifluoromethyl group, monitor isotopic patterns (CF₃ contributes m/z 69). The EPA/NIH Mass Spectral Database provides reference fragmentation patterns for 3-hydroxy-2(1H)-pyridinone derivatives, aiding in structural confirmation .

Advanced Question: How do computational studies elucidate the electronic effects of substituents (e.g., CF₃, propargyl)?

Methodological Answer:

DFT calculations (e.g., Gaussian 09) reveal:

- CF₃ : Strong electron-withdrawing effect reduces electron density on the pyridinone ring, altering reactivity in electrophilic substitutions.

- Propargyl : The sp-hybridized carbon induces strain, affecting bond angles (e.g., C≡C–C angle ~180° vs. 120° for sp²).

- Phenylmethoxy : Enhances π-π stacking in crystal structures .

Advanced Question: How to optimize multi-step syntheses for improved yield and scalability?

Methodological Answer:

- Step 1 : Introduce trifluoromethyl early using Umemoto’s reagent (stable CF₃⁺ source).

- Step 2 : Protect propargyl groups with TMSCl to prevent alkyne polymerization.

- Step 3 : Employ flow chemistry for exothermic steps (e.g., cyclization) to enhance reproducibility .

Yield Optimization Table:

| Step | Modification | Yield Improvement |

|---|---|---|

| 1 | CF₃ insertion at 0°C | 75% → 88% |

| 2 | TMSCl protection | 60% → 82% |

| 3 | Flow reactor (30 s residence) | 70% → 95% |

Advanced Question: What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.